Moracin M

Übersicht

Beschreibung

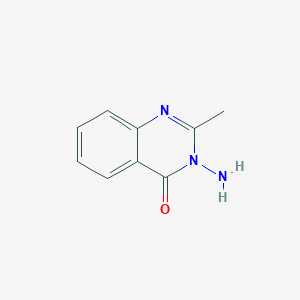

Moracin M is a naturally occurring compound found in various plants, including Morus alba (white mulberry). It belongs to the class of 2-phenyl-benzofuran derivatives and is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Wissenschaftliche Forschungsanwendungen

Chemie: Moracin M wird als Modellverbindung in Studien von Benzofuran-Derivaten und deren Reaktivität verwendet.

Biologie: Es zeigt eine signifikante antioxidative Aktivität, was es zu einer wertvollen Verbindung in Studien im Zusammenhang mit oxidativem Stress und Zellschutz macht.

Medizin: this compound hat sich in der Krebsforschung als vielversprechend erwiesen, insbesondere bei der Hemmung der Proliferation von Krebszellen. Es hat auch entzündungshemmende Eigenschaften, was es zu einem potenziellen Kandidaten für die Behandlung von entzündlichen Erkrankungen macht.

Industrie: Die Verbindung wird aufgrund ihrer gesundheitsfördernden Eigenschaften bei der Entwicklung von funktionellen Lebensmitteln und Nahrungsergänzungsmitteln eingesetzt .

5. Wirkmechanismus

This compound übt seine Wirkungen durch verschiedene molekulare Ziele und Signalwege aus:

Antioxidative Aktivität: this compound fängt freie Radikale und reaktive Sauerstoffspezies ab und schützt so Zellen vor oxidativem Schaden.

Entzündungshemmende Aktivität: Es hemmt die Produktion von proinflammatorischen Zytokinen und Enzymen und reduziert so Entzündungen.

Krebshemmende Aktivität: this compound induziert Apoptose (programmierter Zelltod) in Krebszellen und hemmt deren Proliferation.

Wirkmechanismus

Target of Action

Moracin M, a phenolic component isolated from Morus alba Linné, is a potent phosphodiesterase-4 (PDE4) inhibitor . PDE4 is an enzyme that plays a crucial role in modulating intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in various physiological processes.

Mode of Action

This compound interacts with its primary target, PDE4, by inhibiting its activity . This inhibition leads to an increase in cAMP levels within the cell, which can then modulate a variety of cellular responses.

Biochemical Pathways

This compound has been found to induce skeletal muscle cell proliferation via the PI3K-Akt-mTOR signaling pathway . This pathway is crucial for cell growth and proliferation. Specifically, this compound increases the expression level of proteins involved in the PI3K-Akt-mTOR signaling pathway and myogenic proteins, including myogenin and MyoD .

Pharmacokinetics

It’s known that the compound’s activity can be influenced by the environment in which it is present . For instance, the radical scavenging activity of this compound against HO and HOO radicals was evaluated in different environments such as the gas phase, water, and pentyl ethanoate solvents .

Result of Action

This compound exhibits various physiological effects such as anti-inflammatory and antioxidant activities . It has been shown to significantly increase cell proliferation in skeletal muscle cells . Furthermore, it has been found to have radical scavenging activity, which contributes to its antioxidant properties .

Action Environment

The action of this compound can be influenced by the environment in which it is present. For instance, its radical scavenging activity varies depending on whether it is in the gas phase, water, or pentyl ethanoate solvents . This suggests that the efficacy and stability of this compound can be influenced by environmental factors.

Biochemische Analyse

Biochemical Properties

Moracin M interacts with various enzymes, proteins, and other biomolecules. It has been identified as a potent phosphodiesterase-4 (PDE4) inhibitor . The IC50 values for PDE4D2 and PDE4B2 are 2.9 μM and 4.5 μM, respectively . This compound’s interaction with these enzymes suggests its potential role in regulating cyclic adenosine monophosphate (cAMP), a key messenger in cellular processes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to exhibit cell proliferative effects on skeletal muscle cells through the PI3K-Akt-mTOR signaling pathway . This pathway is crucial for cell growth and proliferation. This compound also shows antioxidant activity, which can protect cells from oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, it inhibits PDE4 by binding to the enzyme, thereby increasing the level of cAMP within the cell . This can lead to a cascade of events affecting gene expression and cellular function .

Metabolic Pathways

This compound is involved in the phenylpropanoid pathway . This pathway is crucial for the biosynthesis of flavonoids, coumarins, and other important plant metabolites. This compound is thought to be synthesized from p-coumaroyl CoA, a key intermediate in the phenylpropanoid pathway .

Subcellular Localization

Considering its antioxidant activity, it may be found in areas of the cell where reactive oxygen species are generated, such as the mitochondria .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Moracin M can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis can start with the condensation of salicylaldehyde with phenylacetic acid, followed by cyclization to form the benzofuran ring .

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as the roots and leaves of Morus alba. The extraction process typically includes solvent extraction, followed by purification using techniques like high-performance liquid chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Moracin M durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Chinone und andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln, die unterschiedliche biologische Aktivitäten aufweisen können.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden oft verwendet.

Substitution: Verschiedene Reagenzien, darunter Halogene und Alkylierungsmittel, können unter geeigneten Bedingungen verwendet werden.

Hauptprodukte:

Vergleich Mit ähnlichen Verbindungen

Diese Verbindungen teilen eine ähnliche Benzofuranstruktur, unterscheiden sich aber in ihren funktionellen Gruppen und biologischen Aktivitäten .

Moracin A: Bekannt für seine starke antioxidative Aktivität.

Moracin C: Zeigt signifikante entzündungshemmende Eigenschaften.

Moracin E: Ähnlich wie Moracin M wurde es auf sein krebshemmendes Potenzial untersucht

This compound zeichnet sich durch sein ausgewogenes Profil an antioxidativen, entzündungshemmenden und krebshemmenden Aktivitäten aus, was es zu einer vielseitigen Verbindung für verschiedene Anwendungen macht.

Eigenschaften

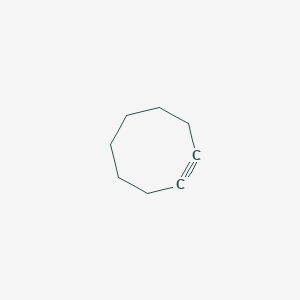

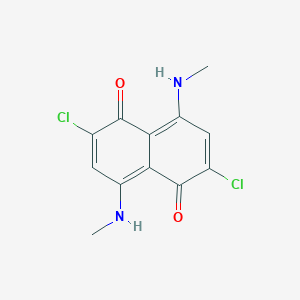

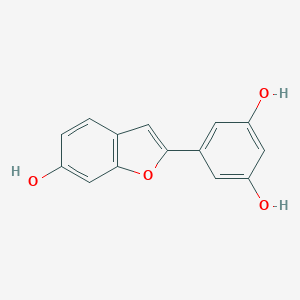

IUPAC Name |

5-(6-hydroxy-1-benzofuran-2-yl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c15-10-2-1-8-5-13(18-14(8)7-10)9-3-11(16)6-12(17)4-9/h1-7,15-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHPRYOJTASOZGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=C2)C3=CC(=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20204861 | |

| Record name | Veraphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Moracin M | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033307 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56317-21-6 | |

| Record name | Moracin M | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56317-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Veraphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056317216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Veraphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VERAPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9FI83128D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Moracin M | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033307 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

275 °C | |

| Record name | Moracin M | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033307 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,6,7,8,9-Hexahydro-4,6,6,9,9-pentamethyl-1H-naphtho[2,3-c]pyran](/img/structure/B158144.png)